molecular formula C24H33N3O3 B3296680 2-(3-{[cyclohexyl(ethyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 893999-43-4

2-(3-{[cyclohexyl(ethyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B3296680
CAS No.: 893999-43-4
M. Wt: 411.5 g/mol
InChI Key: ZEPLEROGGHZCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an indole-derived acetamide featuring a diethylamino group at the acetamide nitrogen and a cyclohexyl-ethyl carbamoyl carbonyl substituent at the 3-position of the indole ring. Its molecular formula is C₂₄H₃₂N₃O₃, with a molecular weight of 418.54 g/mol. The structural complexity arises from the indole scaffold, which is pharmacologically significant due to its prevalence in bioactive molecules.

Properties

IUPAC Name

N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3/c1-4-25(5-2)22(28)17-26-16-20(19-14-10-11-15-21(19)26)23(29)24(30)27(6-3)18-12-8-7-9-13-18/h10-11,14-16,18H,4-9,12-13,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPLEROGGHZCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents on Indole/Amide Key Structural Differences Synthesis Method
Target Compound C₂₄H₃₂N₃O₃ - 3-position: Cyclohexyl-ethyl carbamoyl carbonyl
- 1-position: N,N-diethylacetamide
Reference compound for comparison Likely HATU/DCC-mediated coupling
N-Cyclohexyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide C₁₉H₂₄N₂O₃ - 3-position: Formyl, 2-methyl
- 1-position: N-cyclohexylacetamide
Formyl and methyl groups alter electronic properties Not specified
2-{3-[(3,4-Dihydroisoquinolin-2(1H)-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide C₂₅H₂₇N₃O₃ - 3-position: Dihydroisoquinolinyl-oxoacetyl
- 1-position: N,N-diethylacetamide
Bulky dihydroisoquinolinyl group increases steric hindrance HATU/DMF coupling
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide C₁₄H₁₇N₂O₃ - 1-position: N,N-diethylacetamide
- 2,3-dioxoindole scaffold
Dioxo group enhances polarity and reactivity Acid-catalyzed cyclization
MEN10930 (Neurokinin receptor antagonist) C₃₃H₃₄N₄O₄ - Cyclohexyl and naphthalene groups
- Carboxamide-linked indole
Larger aromatic systems improve receptor binding Multi-step peptide coupling

Key Differences in Physicochemical Properties

Lipophilicity :

  • The target compound’s cyclohexyl group increases logP compared to analogs with smaller substituents (e.g., diethylacetamide in ). However, MEN10930’s naphthalene moiety results in even higher lipophilicity .
  • Diethyl groups on the acetamide nitrogen reduce melting points compared to cyclohexyl-substituted analogs like .

Hydrogen Bonding :

  • The carbamoyl carbonyl in the target compound offers hydrogen-bond acceptor sites, unlike the formyl group in or the dioxo group in , which may act as stronger acceptors.

Synthetic Complexity :

  • The target compound’s synthesis likely requires sequential coupling steps (e.g., HATU-mediated amidation ), similar to but more complex than DCC-mediated methods used for simpler amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-{[cyclohexyl(ethyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-{[cyclohexyl(ethyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.